20-HETE Ethanolamide

描述

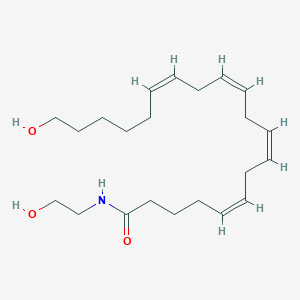

20-羟基二十碳四烯酸乙醇酰胺,也称为 20-羟基-N-(2-羟乙基)-5,8,11,14-二十碳四烯酰胺,是内源性大麻素阿南酰胺的代谢产物。该化合物属于 N-酰基乙醇胺类脂质,这些脂质天然存在于动物和植物膜中。 20-羟基二十碳四烯酸乙醇酰胺以其与大麻素受体的相互作用而闻名,特别是脑中的 CB1 受体 .

准备方法

20-羟基二十碳四烯酸乙醇酰胺的合成涉及人类肝脏和肾脏微粒体中细胞色素 P450 酶对阿南酰胺的代谢。 负责这种转化的主要酶是 P450 4F2,它氧化阿南酰胺生成 20-羟基二十碳四烯酸乙醇酰胺 . 反应条件通常涉及使用人类肝脏和肾脏微粒体,形成 20-羟基二十碳四烯酸乙醇酰胺的表观 Km 为 0.7 μM .

化学反应分析

20-羟基二十碳四烯酸乙醇酰胺经历各种化学反应,包括氧化和环氧化。参与这些反应的主要试剂是细胞色素 P450 酶,它们促进阿南酰胺的氧化形成 20-羟基二十碳四烯酸乙醇酰胺。 这些反应的主要产物包括羟基二十碳四烯酸乙醇酰胺和环氧二十碳三烯酸乙醇酰胺 . 这些反应对于该化合物的生物活性及其与大麻素受体的相互作用至关重要。

科学研究应用

Renal Function and Hypertension

20-HETE plays a critical role in regulating renal function and vascular tone. It is produced in the kidneys by cytochrome P450 enzymes and is known to influence sodium transport and blood pressure regulation. Key findings include:

- Vasoconstriction : 20-HETE is a potent vasoconstrictor, contributing to increased peripheral vascular resistance and hypertension. Studies have demonstrated that upregulation of 20-HETE production is associated with oxidative stress and endothelial dysfunction in hypertensive models .

- Renoprotective Effects : Despite its vasoconstrictive properties, 20-HETE has been shown to exert renoprotective effects by opposing the actions of transforming growth factor-beta (TGF-β), which can promote renal damage in hypertensive conditions .

Table 1: Role of 20-HETE in Renal Function

| Function | Effect of 20-HETE |

|---|---|

| Sodium Transport | Inhibits Na+ transport in renal tubules |

| Vascular Tone | Potent vasoconstriction |

| Renal Protection | Opposes TGF-β effects |

Cardiovascular Health

The implications of 20-HETE in cardiovascular disease are profound, particularly regarding ischemic heart conditions:

- Calcium Channel Activation : Research indicates that 20-HETE enhances L-type calcium channel activity in cardiomyocytes through a mechanism involving NADPH oxidase-derived reactive oxygen species (ROS). This activation is mediated by protein kinase C (PKC), leading to increased intracellular calcium levels, which can exacerbate cardiac ischemia if dysregulated .

- Therapeutic Targeting : The modulation of 20-HETE levels presents a potential therapeutic avenue for treating cardiac ischemic diseases. Inhibitors or agonists targeting the synthesis of 20-HETE may provide new strategies for managing heart conditions .

Table 2: Effects of 20-HETE on Cardiovascular Health

| Mechanism | Result |

|---|---|

| NADPH Oxidase Activation | Increased superoxide production |

| Calcium Channel Activity | Enhanced L-type Ca2+ channel activity |

| Potential Therapeutic Targeting | New strategies for cardiac diseases |

Neurogenic Inflammation

Recent studies have identified a novel role for 20-HETE as an endogenous ligand for transient receptor potential vanilloid type 1 (TRPV1) channels, which are implicated in pain sensation and inflammation:

- C-Fibre Activation : Endogenously generated 20-HETE activates TRPV1 channels, leading to C-fibre activation and subsequent edema formation. This highlights the compound's involvement in neurogenic inflammation, suggesting that it may play a role in pain pathways and inflammatory responses .

Table 3: Role of 20-HETE in Neurogenic Inflammation

| Mechanism | Effect |

|---|---|

| TRPV1 Channel Activation | C-fibre activation leading to edema |

| Inflammatory Response | Implicated in pain pathways |

作用机制

20-羟基二十碳四烯酸乙醇酰胺主要通过其与大麻素受体(特别是脑中的 CB1 受体)的相互作用发挥作用。 这种相互作用激活 G 蛋白信号通路,导致各种生物学效应,包括调节疼痛、炎症和血管张力 . 该化合物还影响细胞色素 P450 酶的活性,这些酶在其代谢和生物活性中起着至关重要的作用 .

相似化合物的比较

20-羟基二十碳四烯酸乙醇酰胺因其与大麻素受体的特定相互作用及其作为阿南酰胺代谢产物的作用而独一无二。类似的化合物包括:

20-羟基二十碳四烯酸 (20-HETE): 一种强效的血管活性二十碳烷酸,参与调节血管功能和血压.

20-羟基二十碳五烯酸 (20-HEPE): 源自二十碳五烯酸,它比 20-HETE 更有效地激活 TRPV1,但在鼠类模型中不会产生疼痛.

22-羟基二十二碳六烯酸 (22-HDoHE): 源自二十二碳六烯酸,它也激活 TRPV1,但与 20-HETE 相比,具有不同的生物学效应.

这些化合物在它们的代谢途径和生物活性方面存在相似性,但在它们对各种受体和酶的特定相互作用和影响方面存在差异。

生物活性

20-Hydroxyeicosatetraenoic acid (20-HETE) and its ethanolamide derivative, 20-HETE Ethanolamide, are significant lipid signaling molecules derived from the metabolism of arachidonic acid. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, physiological effects, and implications for health and disease.

1. Overview of this compound

This compound is classified as a N-(long-chain-acyl)ethanolamine and is recognized for its role as a human xenobiotic metabolite. It exhibits properties akin to endocannabinoids, influencing various physiological processes through cannabinoid receptors and other signaling pathways .

2.1 Vascular Effects

20-HETE is primarily known for its potent vasoconstrictive properties. It acts on vascular smooth muscle cells (VSMCs) via G-protein coupled receptors, particularly GPR75, leading to increased contractility and migration of these cells. Elevated levels of 20-HETE have been linked to hypertension due to its ability to enhance vascular resistance and alter endothelial function .

- Table 1: Effects of 20-HETE on Vascular Function

2.2 Interaction with TRPV1

Recent studies have identified 20-HETE as a novel activator of the transient receptor potential vanilloid 1 (TRPV1). This interaction suggests that 20-HETE can sensitize TRPV1 channels, enhancing their response to stimuli such as capsaicin and acidic pH, which may contribute to pain signaling pathways .

- Table 2: Interaction of 20-HETE with TRPV1

| Parameter | Effect | Reference |

|---|---|---|

| TRPV1 Activation | Direct activation and sensitization | |

| EC50 Value | 12.04 μM | |

| Capsazepine Sensitivity | Inhibition of responses |

3. Physiological Implications

The biological activities of this compound extend beyond vascular regulation, impacting renal function and inflammatory responses:

3.1 Renal Function

In renal physiology, 20-HETE has been shown to regulate sodium transporters such as NKCC2. The interplay between dietary factors (e.g., high-fat diet) and 20-HETE levels suggests that it plays a crucial role in sodium retention and blood pressure regulation .

3.2 Inflammation

Elevated levels of 20-HETE are associated with inflammatory processes, contributing to conditions such as cardiovascular diseases. Its role in promoting angiogenesis further underscores its potential involvement in tumor growth and metastasis .

4. Case Studies

Case Study: Hypertension Induction by Elevated 20-HETE Levels

In a murine model, overexpression of CYP4A12 (the enzyme responsible for synthesizing 20-HETE) led to significantly increased blood pressure (145 mmHg vs. 127 mmHg in wild-type mice). This study highlighted the direct correlation between elevated levels of 20-HETE and hypertension through mechanisms involving Rho-kinase activation and myosin light chain phosphorylation .

Case Study: TRPV1 Activation in Pain Models

In another study, the activation of TRPV1 by 20-HETE was investigated in sensory neurons. The results indicated that the lipid not only activates TRPV1 but also increases sensitivity to painful stimuli, suggesting a potential target for pain management therapies .

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZDMUHHZLRMH-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145769 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

942069-11-6 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What enzymes are involved in the formation of 20-HETE ethanolamide, and where are they primarily found?

A1: The research paper identifies Cytochrome P450 (P450) enzymes, specifically P450 4F2, as the primary enzymes responsible for converting anandamide to 20-HETE EA []. P450 4F2 is found in both human kidney and liver microsomes [].

Q2: Does the liver metabolize anandamide differently than the kidney?

A2: Yes, while both liver and kidney microsomes produce 20-HETE EA from anandamide, the liver also generates additional metabolites. These include various EET-EA (epoxyeicosatrienoic acid ethanolamides) isomers, which are further metabolized to dihydroxy derivatives by microsomal epoxide hydrolase [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。